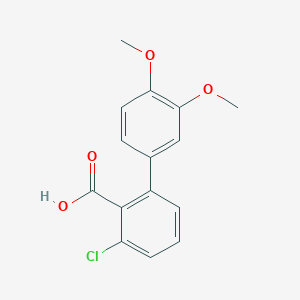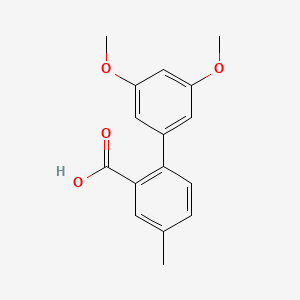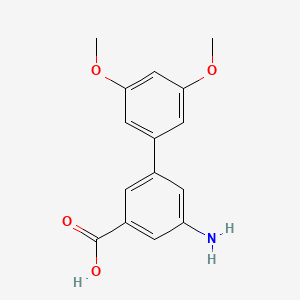
3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethoxyphenyl)-5-methoxybenzoic acid, or 3,5-DMBA, is an aromatic carboxylic acid that has been used in laboratory experiments for a variety of purposes. It is a white crystalline solid with a melting point of 145-147 °C and a boiling point of 250 °C. 3,5-DMBA is a common compound in organic chemistry and has been used in a variety of research applications. It is also used in the synthesis of various compounds, such as polymers and drugs.
Applications De Recherche Scientifique
3,5-DMBA has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of polymers, drugs, and other compounds. It has also been used as a catalyst in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In addition, 3,5-DMBA has been used in the synthesis of various organic dyes and pigments. Furthermore, 3,5-DMBA has been used in the synthesis of various polymers and resins.
Mécanisme D'action
The mechanism of action of 3,5-DMBA is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to the reaction substrate. This proton donation is believed to facilitate the formation of a new bond between the reaction substrate and the 3,5-DMBA molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DMBA are not well understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, 3,5-DMBA has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,5-DMBA in laboratory experiments is its high solubility in most organic solvents. This makes it an ideal reagent for many organic reactions. In addition, 3,5-DMBA is relatively stable and has a low toxicity. However, the compound is not very soluble in water and can be difficult to handle in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 3,5-DMBA. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, further research could be conducted to determine the optimal conditions for synthesizing compounds using 3,5-DMBA as a reagent. Furthermore, research could be conducted to explore the potential applications of 3,5-DMBA in drug synthesis and other areas. Finally, research could be conducted to explore the potential therapeutic uses of 3,5-DMBA.
Méthodes De Synthèse
3,5-DMBA can be synthesized by several methods, such as the Williamson ether synthesis, the Ullmann reaction, and the Grignard reaction. In the Williamson ether synthesis, 3,5-DMBA can be synthesized by reacting ethyl bromide and phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. In the Ullmann reaction, 3,5-DMBA can be synthesized by reacting an aromatic aldehyde and an aromatic halide in the presence of a base. In the Grignard reaction, 3,5-DMBA can be synthesized by reacting an alkyl halide and phenol in the presence of a base.
Propriétés
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-13-5-10(4-12(8-13)16(17)18)11-6-14(20-2)9-15(7-11)21-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIAZLSAIBBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690875 |
Source


|
| Record name | 3',5,5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-95-0 |
Source


|
| Record name | 3',5,5'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














